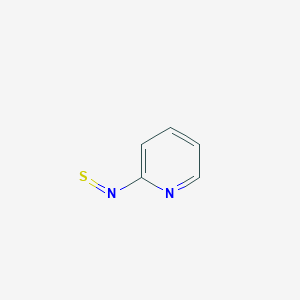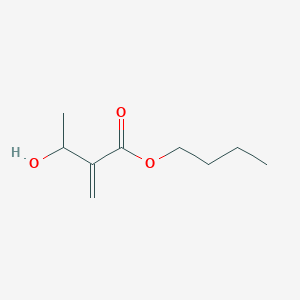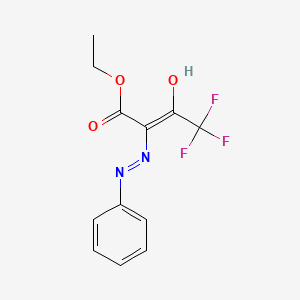![molecular formula C11H16O2S B13811912 1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
1,2-Benzenediol,4-[(butylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol,4-[(butylthio)methyl]- is an organic compound belonging to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound is known for its unique chemical structure, which includes a butylthio group attached to the benzene ring. It has various applications in scientific research and industry due to its distinct properties.
Méthodes De Préparation
The synthesis of 1,2-Benzenediol,4-[(butylthio)methyl]- typically involves the reaction of 1,2-benzenediol with a butylthio methylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1,2-Benzenediol,4-[(butylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The butylthio group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-Benzenediol,4-[(butylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol,4-[(butylthio)methyl]- involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,2-Benzenediol,4-[(butylthio)methyl]- can be compared with other catechols such as:
4-Methylcatechol: Similar in structure but lacks the butylthio group, making it less hydrophobic.
3,4-Dihydroxytoluene: Another catechol derivative with different substituents, leading to varied chemical properties.
Homocatechol: A simpler catechol without additional functional groups, used in different applications.
The uniqueness of 1,2-Benzenediol,4-[(butylthio)methyl]- lies in its butylthio group, which imparts distinct chemical and physical properties, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C11H16O2S |
|---|---|
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
4-(butylsulfanylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H16O2S/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,12-13H,2-3,6,8H2,1H3 |
Clé InChI |
PSXICKZTCIRLIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
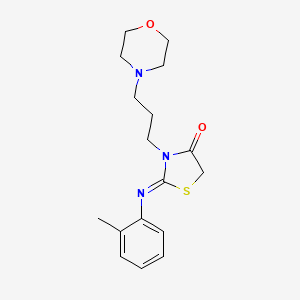

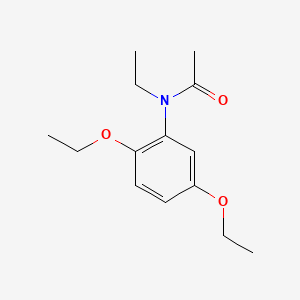


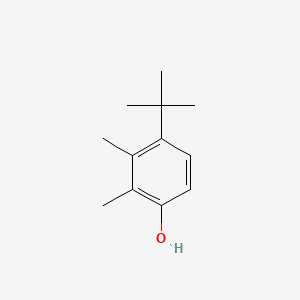

![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
